Benzo[b]naphtho[1,2-d]furan

Catalog No.
S1894435
CAS No.
205-39-0
M.F
C16H10O
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]naphtho[1,2-d]furan

CAS Number

205-39-0

Product Name

Benzo[b]naphtho[1,2-d]furan

IUPAC Name

naphtho[2,1-b][1]benzofuran

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H

InChI Key

BCBSVZISIWCHFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4O3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C34
  • Chemical Properties

    BFN possesses unique photophysical and electrochemical properties due to its structure. Researchers are investigating its potential applications in organic electronics and optoelectronic devices.Source:

  • Derivatives and Analogs

    BFN can be used as a precursor molecule for the synthesis of various derivatives and analogs. These modified structures may exhibit different properties than BFN itself, and researchers are exploring their potential applications in areas like medicinal chemistry.Source:

  • Environmental Studies

    BFN has been identified as a contaminant in some environmental samples. Studies are ongoing to understand its environmental fate and potential impact.Source:

Benzo[b]naphtho[1,2-d]furan is a polycyclic aromatic compound characterized by a complex fused ring structure. Its molecular formula is C₁₆H₁₀O, with a molecular weight of approximately 218.26 g/mol. This compound appears as a solid, typically ranging in color from white to light yellow or light red, and has a melting point between 43°C and 47°C . It is classified under the category of heterocyclic compounds due to the presence of oxygen in its structure.

Currently, there's no scientific research available on the specific mechanism of action of Benzo[b]naphtho[1,2-d]furan in biological systems.

  • Potential carcinogenicity: Aromatic hydrocarbons are often suspected carcinogens, and further research is needed to determine the specific risks associated with this compound.
  • Skin and respiratory irritation: It might cause skin or respiratory irritation upon contact or inhalation [].
Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The electron-rich aromatic system allows for substitution reactions with electrophiles.
  • Oxidation Reactions: It can undergo oxidation to form various derivatives, including hydroxylated products.
  • Reduction Reactions: The compound can also be reduced to yield dihydro derivatives.

The reactivity largely depends on the specific substituents present on the aromatic rings and their positions.

Research indicates that benzo[b]naphtho[1,2-d]furan and its derivatives exhibit significant biological activities. Studies have shown potential anti-cancer properties, with some derivatives demonstrating cytotoxic effects against various cancer cell lines . Additionally, these compounds are of interest in environmental chemistry due to their presence in petroleum products and their potential toxicity to aquatic life .

Several methods exist for synthesizing benzo[b]naphtho[1,2-d]furan:

  • Friedel-Crafts Acylation: This method involves the acylation of naphthalene derivatives followed by cyclization.
  • Diels-Alder Reaction: A cycloaddition reaction can be employed using appropriate diene and dienophile combinations.
  • Polycyclic Aromatic Hydrocarbon Formation: High-temperature pyrolysis of organic materials can yield benzo[b]naphtho[1,2-d]furan as a byproduct.

These synthetic routes allow for the creation of various derivatives with tailored properties.

Benzo[b]naphtho[1,2-d]furan finds applications in several fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential applications in developing new materials with unique optical or electronic properties.
  • Environmental Chemistry: As a marker for environmental studies related to petroleum contamination and degradation processes.

Interaction studies focus on the compound's behavior in biological systems and its environmental impact. Research has indicated that benzo[b]naphtho[1,2-d]furan can interact with various biological macromolecules, influencing cellular processes. Its toxicity profile suggests significant interactions with aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential .

Benzo[b]naphtho[1,2-d]furan shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Benzo[b]naphtho[2,1-d]furanC₁₆H₁₀OIsomeric form with different reactivity patterns
DibenzofuranC₁₂H₈OContains two fused benzene rings with oxygen
FluoreneC₁₃H₁₈Simple polycyclic structure without oxygen

Uniqueness: Benzo[b]naphtho[1,2-d]furan is unique due to its specific arrangement of oxygen within its polycyclic framework, which influences its chemical reactivity and biological activity compared to its isomers and related compounds.

XLogP3

5.4

UNII

T8XU30BAK0

Other CAS

239-30-5

Wikipedia

Benzo(b)naphtho(2,1-D)furan

Dates

Modify: 2023-08-16

Explore Compound Types